[5-[(9Ar)-9-[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-(hexadecanoylamino)-4,5-dihydroxypentanoyl]amino]-3-hydroxybutanoyl]-4-hydroxypyrrolidine-2-carbonyl]-9a-[(2S,3R)-2-amino-3-hydroxybutanoyl]-3-(2-amino-2-oxoethyl)-3,8,9-trihydroxy-7-methyl-1,5-dioxo-4,7-dihydro-2H-pyrrolo[1,2-a][1,4]diazepin-8-yl]-2-hydroxyphenyl] hydrogen sulfate
[5-[(9Ar)-9-[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-(hexadecanoylamino)-4,5-dihydroxypentanoyl]amino]-3-hydroxybutanoyl]-4-hydroxypyrrolidine-2-carbonyl]-9a-[(2S,3R)-2-amino-3-hydroxybutanoyl]-3-(2-amino-2-oxoethyl)-3,8,9-trihydroxy-7-methyl-1,5-dioxo-4,7-dihydro-2H-pyrrolo[1,2-a][1,4]diazepin-8-yl]-2-hydroxyphenyl] hydrogen sulfate
WF 11899A is a lipopeptide isolated from Coleophoma empetri.
Brand Name:
Vulcanchem
CAS No.:
160335-87-5
VCID:
VC0547150
InChI:
InChI=1S/C51H82N8O21S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-38(66)55-32(23-35(64)44(54)70)45(71)56-41(28(3)61)46(72)58-26-31(62)22-33(58)42(68)51(76)49(43(69)40(53)27(2)60)47(73)57-48(74,24-37(52)65)25-39(67)59(49)29(4)50(51,75)30-19-20-34(63)36(21-30)80-81(77,78)79/h19-21,27-29,31-33,35,40-41,44,60-64,70,74-76H,5-18,22-26,53-54H2,1-4H3,(H2,52,65)(H,55,66)(H,56,71)(H,57,73)(H,77,78,79)/t27-,28-,29?,31?,32+,33+,35?,40+,41+,44?,48?,49-,50?,51?/m1/s1
SMILES:
CCCCCCCCCCCCCCCC(=O)NC(CC(C(N)O)O)C(=O)NC(C(C)O)C(=O)N1CC(CC1C(=O)C2(C(C(N3C2(C(=O)NC(CC3=O)(CC(=O)N)O)C(=O)C(C(C)O)N)C)(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O
Molecular Formula:
C51H82N8O21S
Molecular Weight:
1175.3 g/mol
[5-[(9Ar)-9-[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-(hexadecanoylamino)-4,5-dihydroxypentanoyl]amino]-3-hydroxybutanoyl]-4-hydroxypyrrolidine-2-carbonyl]-9a-[(2S,3R)-2-amino-3-hydroxybutanoyl]-3-(2-amino-2-oxoethyl)-3,8,9-trihydroxy-7-methyl-1,5-dioxo-4,7-dihydro-2H-pyrrolo[1,2-a][1,4]diazepin-8-yl]-2-hydroxyphenyl] hydrogen sulfate
CAS No.: 160335-87-5
Inhibitors
VCID: VC0547150
Molecular Formula: C51H82N8O21S
Molecular Weight: 1175.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 160335-87-5 |
---|---|
Product Name | [5-[(9Ar)-9-[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-(hexadecanoylamino)-4,5-dihydroxypentanoyl]amino]-3-hydroxybutanoyl]-4-hydroxypyrrolidine-2-carbonyl]-9a-[(2S,3R)-2-amino-3-hydroxybutanoyl]-3-(2-amino-2-oxoethyl)-3,8,9-trihydroxy-7-methyl-1,5-dioxo-4,7-dihydro-2H-pyrrolo[1,2-a][1,4]diazepin-8-yl]-2-hydroxyphenyl] hydrogen sulfate |
Molecular Formula | C51H82N8O21S |
Molecular Weight | 1175.3 g/mol |
IUPAC Name | [5-[(9aR)-9-[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-(hexadecanoylamino)-4,5-dihydroxypentanoyl]amino]-3-hydroxybutanoyl]-4-hydroxypyrrolidine-2-carbonyl]-9a-[(2S,3R)-2-amino-3-hydroxybutanoyl]-3-(2-amino-2-oxoethyl)-3,8,9-trihydroxy-7-methyl-1,5-dioxo-4,7-dihydro-2H-pyrrolo[1,2-a][1,4]diazepin-8-yl]-2-hydroxyphenyl] hydrogen sulfate |
Standard InChI | InChI=1S/C51H82N8O21S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-38(66)55-32(23-35(64)44(54)70)45(71)56-41(28(3)61)46(72)58-26-31(62)22-33(58)42(68)51(76)49(43(69)40(53)27(2)60)47(73)57-48(74,24-37(52)65)25-39(67)59(49)29(4)50(51,75)30-19-20-34(63)36(21-30)80-81(77,78)79/h19-21,27-29,31-33,35,40-41,44,60-64,70,74-76H,5-18,22-26,53-54H2,1-4H3,(H2,52,65)(H,55,66)(H,56,71)(H,57,73)(H,77,78,79)/t27-,28-,29?,31?,32+,33+,35?,40+,41+,44?,48?,49-,50?,51?/m1/s1 |
Standard InChIKey | NTFPVIYHGLEXMD-FWJXJSAQSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(C(N)O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CC(C[C@H]1C(=O)C2([C@]3(C(=O)NC(CC(=O)N3C(C2(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)C)(CC(=O)N)O)C(=O)[C@H]([C@@H](C)O)N)O)O |
SMILES | CCCCCCCCCCCCCCCC(=O)NC(CC(C(N)O)O)C(=O)NC(C(C)O)C(=O)N1CC(CC1C(=O)C2(C(C(N3C2(C(=O)NC(CC3=O)(CC(=O)N)O)C(=O)C(C(C)O)N)C)(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NC(CC(C(N)O)O)C(=O)NC(C(C)O)C(=O)N1CC(CC1C(=O)C2(C(C(N3C2(C(=O)NC(CC3=O)(CC(=O)N)O)C(=O)C(C(C)O)N)C)(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O |
Appearance | Solid powder |
Description | WF 11899A is a lipopeptide isolated from Coleophoma empetri. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | WF 11899A WF-11899A WF11899A |
Reference | 1: Iwamoto T, Fujie A, Sakamoto K, Tsurumi Y, Shigematsu N, Yamashita M, Hashimoto S, Okuhara M, Kohsaka M. WF11899A, B and C, novel antifungal lipopeptides. I. Taxonomy, fermentation, isolation and physico-chemical properties. J Antibiot (Tokyo). 1994 Oct;47(10):1084-91. PubMed PMID: 7961156. 2: Kanda M, Yamamoto E, Hayashi A, Yabutani T, Yamashita M, Honda H. Scale-up fermentation of echinocandin type antibiotic FR901379. J Biosci Bioeng. 2010 Feb;109(2):138-44. doi: 10.1016/j.jbiosc.2009.07.019. Epub 2009 Aug 27. PubMed PMID: 20129097. 3: Iwamoto T, Fujie A, Nitta K, Hashimoto S, Okuhara M, Kohsaka M. WF11899A, B and C, novel antifungal lipopeptides. II. Biological properties. J Antibiot (Tokyo). 1994 Oct;47(10):1092-7. PubMed PMID: 7961157. |
PubChem Compound | 197367 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume